Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a key intermediate used in the chemical synthesis of semaglutide [, ]. Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, a class of drugs used to treat type 2 diabetes []. Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH acts as a building block during the peptide chain assembly process for semaglutide.
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex organic molecule with a high molecular weight (around 1224 g/mol) []. The molecule consists of several key functional groups:
The presence of these protecting groups allows for the selective attachment of other amino acids during the synthesis of semaglutide [].
The primary research application of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is in the synthesis of semaglutide for studies related to type 2 diabetes treatment []. Researchers may also use this intermediate to develop and investigate analogs of semaglutide with potentially improved properties.
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a synthetic compound that belongs to the class of peptide derivatives. It features a complex structure characterized by the presence of various functional groups, including a fluoromethyl group, lysine, octanoyl, and two aminoethyl ethylene diamine units. The molecular formula for this compound is C64H101N5O16, with a molecular weight of approximately 1196.5 g/mol . This compound is primarily utilized in research settings, particularly in the synthesis of therapeutic peptides like semaglutide, which is used for managing type 2 diabetes .
The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH typically involves several key steps:
These steps can be performed using automated peptide synthesizers or manually in a laboratory setting.
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH has several applications:
Interaction studies involving Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH focus on its role in forming peptide bonds and its biological implications when incorporated into larger peptide structures. These studies often utilize techniques such as:
Several compounds share structural or functional similarities with Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH. These include:
Compound Name | Key Features |
---|---|
Fmoc-Lysine | Basic amino acid used in peptide synthesis |
Octanoyl-Lysine | Enhanced lipophilicity for improved bioavailability |
Fmoc-Glu | Commonly used in peptide synthesis |
AEEA (Aminoethyl Ethylene Diamine) | Used for cross-linking and enhancing stability |
What sets Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH apart is its unique combination of modifications that enhance both its chemical reactivity and potential biological activity compared to simpler analogs like Fmoc-Lysine or Octanoyl-Lysine. The incorporation of multiple tert-butyl groups adds steric bulk, which may influence its interaction with biomolecules differently than less complex compounds.